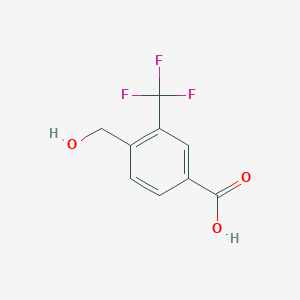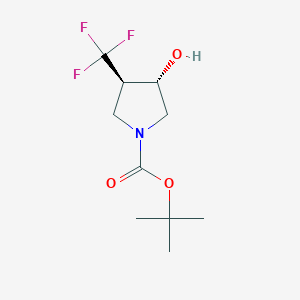
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18F3NO3 It is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mitsunobu reaction, where an alcohol is converted into an ester using a combination of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: Reduction reactions can convert the trifluoromethyl group into a methyl group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways .
類似化合物との比較
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Contains a fluoro group instead of a trifluoromethyl group, affecting its reactivity and interactions.
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring, leading to different steric and electronic effects .
Conclusion
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications.
特性
分子式 |
C10H16F3NO3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChIキー |
LGDQVQKYGGARIZ-RNFRBKRXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)



![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)

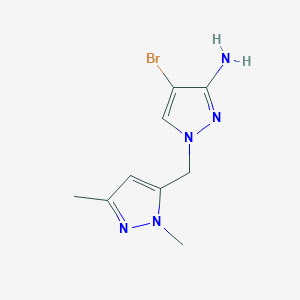

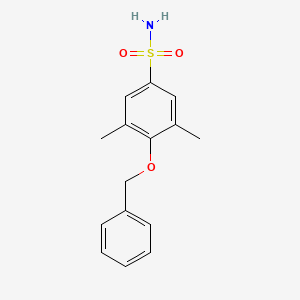
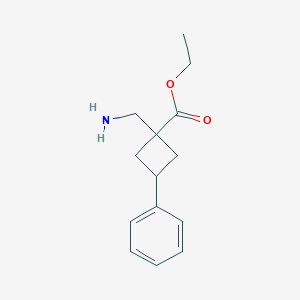
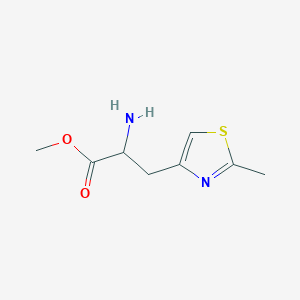
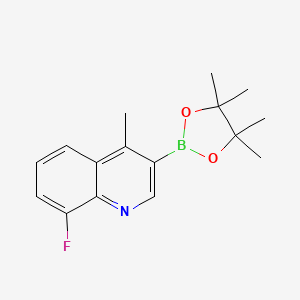
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
